![molecular formula C13H13BF4O B7797256 2,6-Dimethyl-4-phenylpyrylium;tetrafluoroborate](/img/structure/B7797256.png)
2,6-Dimethyl-4-phenylpyrylium;tetrafluoroborate
Overview
Description
2,6-Dimethyl-4-phenylpyrylium;tetrafluoroborate is a useful research compound. Its molecular formula is C13H13BF4O and its molecular weight is 272.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Formation : An improved synthesis method for related pyrylium salts was reported, which could be applicable to 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate (Reichardt & Milart, 1990).
Electron Transfer Reactions : Studies have shown the formation of dimeric radical cations of certain compounds through electron transfer reactions sensitized by triphenylpyrylium tetrafluoroborate, which might be relevant for understanding the behavior of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate in similar contexts (Akaba, Sakuragi, & Tokumaru, 1990).
Photolysis and Radical Formation : The photolysis of related compounds in the presence of triphenylpyrylium tetrafluoroborate leads to the formation of radical cations, suggesting potential applications in photochemistry (Miyagawa, Karatsu, & Kitamura, 1997).
Photoinduced Electron Transfer : Photoinduced electron transfer studies involving triphenylpyrylium tetrafluoroborate and other donors can provide insights into the reactivity of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate in similar scenarios (Warzecha, Demuth, & Görner, 1997).
Reaction with Sulphur Tetrafluoride : The reaction of a related compound with sulphur tetrafluoride provides insights into potential reactivity and product formation of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate in similar conditions (Yagupolskii, Petko, Retchitsky, & Maletina, 1994).
Steric Effects in Aryl Radical Reactions : Research on the reaction of aryl radicals with surfaces, especially concerning benzenediazonium tetrafluoroborates, could be relevant for understanding the surface interactions of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate (Combellas, Jiang, Kanoufi, Pinson, & Podvorica, 2009).
Silver Coordination Complexes : Studies on coordination complexes involving related compounds can provide insights into potential applications of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate in coordination chemistry (Hung-Low & Klausmeyer, 2008).
Intramolecular Frustrated Lewis Pairs : Investigations into intramolecular interactions and bonding in related pyridine compounds could be relevant for understanding the chemical behavior of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate in similar systems (Körte, Warner, Vishnevskiy, Neumann, Stammler, & Mitzel, 2015).
properties
IUPAC Name |
2,6-dimethyl-4-phenylpyrylium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O.BF4/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRDNQYPFNCHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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